molecular formula C20H20ClFN2O2 B5236607 N-(3-chloro-2-methylphenyl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide

N-(3-chloro-2-methylphenyl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide

Cat. No. B5236607
M. Wt: 374.8 g/mol
InChI Key: CCTGXKUNWBUWPY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-(3-chloro-2-methylphenyl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide involves complex chemical reactions, including cross-coupling reactions and diazotization processes. For example, the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of related compounds, has been developed using a practical pilot-scale method from methyl nitrite and 2-fluoro-4-bromoaniline, demonstrating the complexity and the innovative approaches in the synthesis of fluoroaromatic compounds (Qiu et al., 2009).

Molecular Structure Analysis

Molecular structure analysis of such compounds typically involves spectroscopic methods and theoretical calculations to understand the conformation and electronic structure. For instance, the structural properties of substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, which share structural motifs with the compound , have been investigated using high-resolution magnetic resonance spectra and ab initio calculations, providing insights into the conformation of observed products (Issac & Tierney, 1996).

Chemical Reactions and Properties

The chemical reactivity of this compound and related compounds involves various reactions such as nucleophilic aromatic substitution. A study on nucleophilic aromatic substitution of the nitro-group with piperidine highlights the reaction mechanisms and kinetics involved in the formation of substituted aromatic compounds, offering a comparative perspective on reactions involving similar structural frameworks (Pietra & Vitali, 1972).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and stability, are crucial for their application in medicinal chemistry and materials science. The synthesis and evaluation of compounds for their binding affinity at D2-like receptors, for instance, underscore the importance of understanding the physical properties that influence biological activity (Sikazwe et al., 2009).

Chemical Properties Analysis

The chemical properties, such as reactivity towards other chemicals, stability under various conditions, and the ability to undergo specific reactions, are fundamental to the application of this compound in synthetic chemistry and drug development. Research on the monofluoromethylation of N-heterocyclic compounds, for example, explores the introduction of fluorine atoms into complex molecules, revealing the versatility and reactivity of fluorinated compounds (Moskalik, 2023).

properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClFN2O2/c1-13-17(21)3-2-4-18(13)23-19(25)14-9-11-24(12-10-14)20(26)15-5-7-16(22)8-6-15/h2-8,14H,9-12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCTGXKUNWBUWPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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